

An In-depth Technical Guide on the Role of LYPLAL1 in Metabolic Diseases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lyplal1-IN-1*

Cat. No.: B12433669

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lysophospholipase-like 1 (LYPLAL1) is a serine hydrolase with an enigmatic and complex role in metabolic homeostasis. Initially identified through genome-wide association studies (GWAS), genetic variants near the LYPLAL1 locus are linked to central obesity, non-alcoholic fatty liver disease (NAFLD), and insulin resistance. However, its precise enzymatic function and physiological impact remain subjects of active investigation, with conflicting data from cellular and animal models. This technical guide provides a comprehensive overview of the current understanding of LYPLAL1, summarizing key quantitative data from human and animal studies, detailing experimental protocols for its functional characterization, and visualizing its proposed roles in critical signaling pathways. The guide aims to equip researchers and drug development professionals with the foundational knowledge required to navigate the complexities of LYPLAL1 biology and evaluate its potential as a therapeutic target.

Introduction

Lysophospholipase-like 1 (LYPLAL1) is a poorly characterized α/β -hydrolase whose association with metabolic diseases has been primarily established through large-scale human genetic studies.^[1] GWAS have consistently identified single nucleotide polymorphisms (SNPs) in or near the LYPLAL1 gene associated with traits like waist-to-hip ratio (WHR), fat distribution, and NAFLD.^{[2][3]} Despite these strong genetic links, the direct enzymatic activity and the downstream physiological consequences of altering LYPLAL1 function are not fully understood.

Early hypotheses suggested a role as a triglyceride lipase, but structural and biochemical analyses indicate it is not a classical lipase but rather an esterase with a preference for short-chain substrates.[1] More recent evidence points to a function as a palmitoyl thioesterase, capable of removing palmitate modifications from proteins, thereby regulating their function and localization.[4] This activity implicates LYPLAL1 in diverse cellular processes, including hepatic glucose metabolism, adipocyte insulin signaling, and innate immunity.[5][6][7]

This guide synthesizes the current, and at times contradictory, evidence regarding LYPLAL1's role in metabolic diseases, presenting the quantitative data, key experimental methodologies, and putative signaling pathways to provide a detailed resource for the scientific community.

Genetic Association with Metabolic Diseases: Human Studies

GWAS have been instrumental in linking the LYPLAL1 locus to metabolic phenotypes. The associations are often sex-specific and point towards a role in regulating adiposity and glucose-insulin homeostasis.

Data Presentation: Quantitative Data from Human Genetic Studies

The following table summarizes the associations of key LYPLAL1 SNPs with various metabolic traits.

SNP ID	Risk Allele	Associated Phenotype	Effect Size / Odds Ratio (OR)	p-value	Population/Study	Citation(s)
rs2605100	G	↑ Fasting Serum Triglycerides	$\beta = 3\%$ per allele	2.7×10^{-3}	Danish	[8]
G	↑ Fasting Serum Triglycerides (Men only)	$\beta = 6\%$ per allele	2.4×10^{-4}	Danish	[8]	
G	↑ Fasting Serum Insulin	$\beta = 3\%$ per allele	2.5×10^{-3}	Danish	[8]	
G	↑ HOMA-IR	$\beta = 4\%$ per allele	1.5×10^{-3}	Danish	[8]	
G	↑ Waist-Hip Ratio (Women only)	-	2.6×10^{-8}	Meta-analysis	[8]	
rs12137855	C	Non-Alcoholic Fatty Liver Disease (NAFLD)	-	GWAS significant	Meta-analysis	[2]
rs4846567	T	↑ Excess BMI Loss (post-RYGB surgery)	7% higher in TT vs. G-allele carriers	0.031	Obese patients	[2]

T	↓ Hunger Scores (TFEQ)	74% lower in TT vs. G-allele carriers	< 0.001	Obese patients	[2]
---	------------------------------	--	---------	-------------------	-----

HOMA-IR: Homeostatic Model Assessment for Insulin Resistance; RYGB: Roux-en-Y Gastric Bypass; TFEQ: Three-Factor Eating Questionnaire.

Functional Role and Insights from In Vivo Models

While genetic studies provide strong correlational evidence, understanding the causal role of LYPLAL1 requires functional studies in cellular and animal models. These studies have revealed complex and sometimes conflicting roles in the liver and adipose tissue.

Enzymatic Activity: A Palmitoyl Thioesterase

Though named a "lysophospholipase-like" protein, LYPLAL1's active site structure precludes the binding of long-chain lipid substrates, making it an unlikely triacylglycerol lipase.[1] Instead, it exhibits esterase activity on short-chain substrates and, more critically, functions as a palmitoyl thioesterase. It has been shown to catalyze the depalmitoylation of specific protein substrates, including cGAS and the calcium-activated potassium channel KCNMA1.[4] This post-translational modification is crucial for regulating protein localization, stability, and protein-protein interactions.

Role in Hepatic Glucose Metabolism

In the liver, LYPLAL1 appears to be a regulator of glucose homeostasis.

- **Negative Regulation of Gluconeogenesis:** Studies using selective chemical inhibitors in primary hepatocytes have shown that blocking LYPLAL1 activity leads to a significant increase in glucose production.[2]
- **Upregulation of Glycolysis:** Further investigation suggests LYPLAL1's activity is modulated during metabolic stress and may play a role in upregulating glycolysis.[6] This dual function positions it as a potential node in the balance between glucose production and utilization in the liver.

Role in Adipocyte Insulin Signaling

In adipose tissue, LYPLAL1 is implicated in the insulin signaling cascade.

- **AKT2 Phosphorylation:** Knockout of LYPLAL1 in human adipocytes resulted in reduced insulin-stimulated phosphorylation of AKT2, a critical kinase downstream of the insulin receptor.[\[5\]](#)
- **Glucose Uptake:** Consequently, these LYPLAL1-KO adipocytes also displayed diminished insulin-induced glucose uptake.[\[5\]](#)
- **Adipogenesis:** However, studies involving overexpression or knockdown of Lyplal1 did not find a significant impact on adipocyte differentiation or the accumulation of triacylglycerol, suggesting its primary role in mature adipocytes is in insulin signal transduction rather than development.[\[9\]](#)[\[10\]](#)

Insights from Lyplal1 Knockout (KO) Mouse Models

The in vivo role of LYPLAL1 has been complicated by conflicting results from different mouse KO models, highlighting potential differences in genetic background, diet, or the specific gene-targeting strategy used.

Study Model	Diet	Body Weight / Fat Mass	Liver Phenotype	Glucose Homeostasis	Citation(s)
CRISPR-Cas9 Deletion	High-Fat High-Sucrose (HFHS)	Females: ↓ Body weight, ↓ % body fat, ↓ adipocyte size. Males: No change.	Both Sexes: ↓ Liver triglycerides, ↓ Steatosis.	Not significantly altered.	[4] [11] [12]
KOMP Allele (tm1a)	High-Fat Diet (HFD)	No change in body composition vs. wild-type.	No change in fatty liver.	Normal insulin and glucose tolerance tests.	[2] [3] [13]

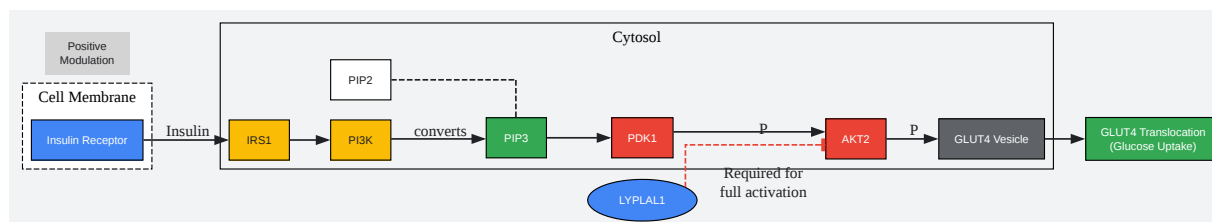
These divergent results suggest that the metabolic impact of LYPLAL1 may be highly dependent on context, such as sex, the specific nature of the dietary challenge, and the genetic construct of the animal model. The CRISPR-Cas9 model points to a sex-specific role in protecting against diet-induced obesity and a general role in preventing hepatic steatosis.^[11]^[12] In contrast, the KOMP model suggests LYPLAL1 is largely dispensable for normal metabolic function in mice.^[3]^[13]

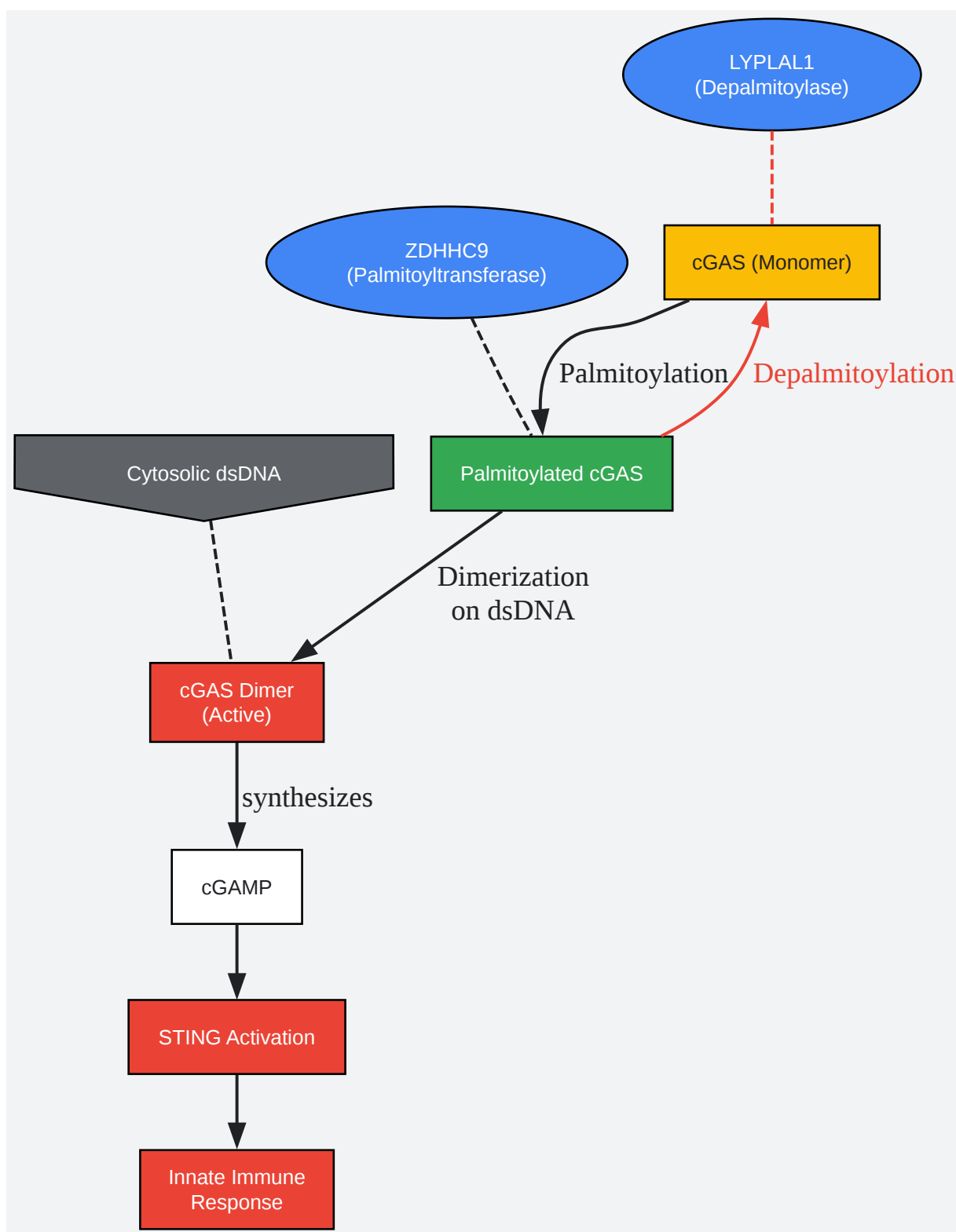
Key Signaling Pathways Involving LYPLAL1

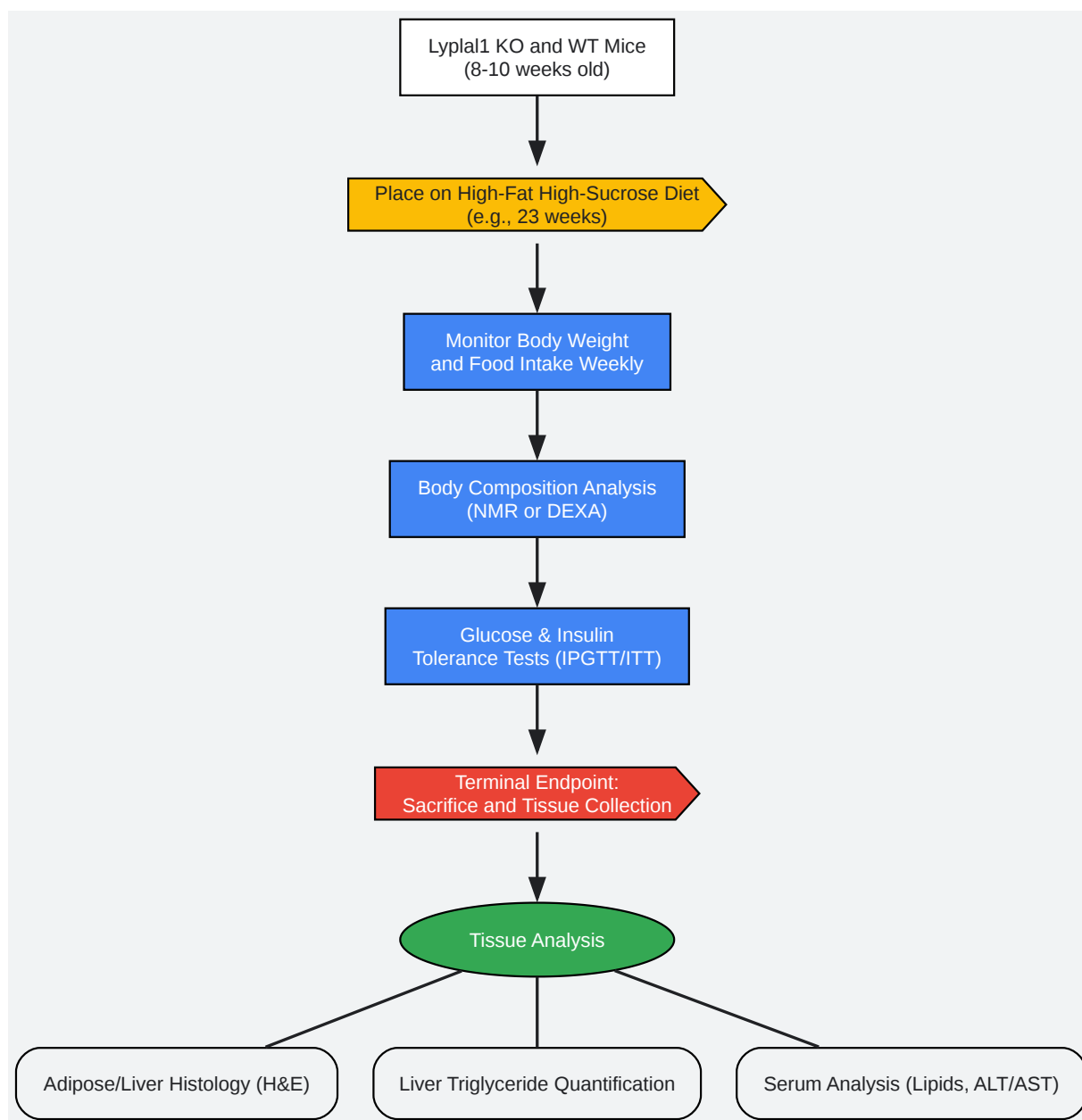
Based on current functional data, LYPLAL1 intersects with at least two critical signaling pathways.

LYPLAL1 in the Adipocyte Insulin Signaling Pathway

LYPLAL1 appears to facilitate proper insulin signaling in adipocytes. Its knockout impairs the phosphorylation of AKT2, a pivotal event that leads to the translocation of GLUT4 transporters to the cell membrane for glucose uptake.^[5]







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. LYPLAL1 - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Lyplal1 is dispensable for normal fat deposition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ahajournals.org [ahajournals.org]
- 6. LYPLAL1 enzyme activity is linked to hepatic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting LYPLAL1-mediated cGAS depalmitoylation enhances the response to anti-tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Implications of Central Obesity-Related Variants in LYPLAL1, NRXN3, MSRA, and TFAP2B on Quantitative Metabolic Traits in Adult Danes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obesity associated Lyplal1 gene is regulated in diet induced obesity but not required for adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Knockout of murine Lyplal1 confers sex-specific protection against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lyplal1 is dispensable for normal fat deposition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Role of LYPLAL1 in Metabolic Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12433669#investigating-the-role-of-lyplal1-in-metabolic-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com